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Compound of Interest

Compound Name:
2-Chloro-6-(2,5-

dichlorophenyl)phenol

CAS No.: 67651-38-1

Cat. No.: B13349135

Get Quote

Technical Monograph: 2-Chloro-6-(2,5-
dichlorophenyl)phenol
Classification: Hydroxylated Polychlorinated Biphenyl (OH-PCB) Congener Application:

Analytical Reference Standard, Environmental Toxicology, Metabolic Profiling

Structural Identity & Nomenclature
This guide details the physicochemical properties, synthesis, and analytical characterization of

2-Chloro-6-(2,5-dichlorophenyl)phenol. In the context of environmental chemistry and

toxicology, this molecule is classified as a specific congener of hydroxylated polychlorinated

biphenyls (OH-PCBs), which are critical metabolites of industrial PCBs.

Nomenclature Hierarchy
To ensure precision in database searching and regulatory compliance, the following

nomenclature mapping is established:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b13349135#bc-rfq
https://www.benchchem.com/product/b13349135/docs?utm_src=pdf-body#2-chloro-6-2-5-dichlorophenyl-phenol-iupac-name-and-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13349135?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Primary Name (User Specified): 2-Chloro-6-(2,5-dichlorophenyl)phenol

Systematic IUPAC Name: 3,2',5'-Trichloro[1,1'-biphenyl]-2-ol

Derivation: The biphenyl skeleton is numbered starting from the bridge. The hydroxyl

group on the primary ring is assigned position 2 (ortho). The chlorine on the same ring is

at position 3.[1] The substituent ring bears chlorines at positions 2' and 5'.

Chemical Formula: C₁₂H₇Cl₃O

SMILES: Oc1c(Cl)cccc1-c1cc(Cl)ccc1Cl

Structural Analysis
The molecule features a sterically hindered phenol. The hydroxyl group is flanked by an ortho-

chlorine atom and a bulky 2,5-dichlorophenyl group at the ortho' position.

Electronic Effect: The electron-withdrawing nature of the three chlorine atoms increases the

acidity of the phenolic proton compared to unsubstituted phenol (predicted pKa ~7.5 vs.

10.0).

Steric Effect: The ortho-phenyl group creates significant steric bulk, potentially inhibiting

phase II conjugation (glucuronidation/sulfation) in metabolic pathways, thereby increasing its

persistence in biological systems.

Physicochemical Properties (Predicted)
Due to the specialized nature of this congener, experimental data is often extrapolated from

homologous series. The following values are derived from QSAR models calibrated for

polychlorinated biphenylols.
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Property Value (Predicted) Significance

Molecular Weight 273.54 g/mol
Mass spectrometry target (M-

H)⁻ at m/z 271.

LogP (Octanol-Water) 4.8 – 5.2

Highly lipophilic; indicates

bioaccumulation potential in

lipid tissues.

pKa (Acidic) 7.4 ± 0.3

Physiologically relevant; exists

as a phenolate anion at blood

pH (7.4), facilitating protein

binding (e.g., Transthyretin).

Boiling Point ~360°C

Requires high-temperature GC

columns (e.g., DB-5ms) for

analysis.

Physical State Crystalline Solid
Likely white to off-white

needles.

Synthesis Protocol: Suzuki-Miyaura Coupling
Objective: Synthesis of high-purity (>98%) 3,2',5'-Trichloro[1,1'-biphenyl]-2-ol for use as an

analytical standard.

Causality & Logic: Direct chlorination of 2-phenylphenol yields a mixture of isomers that are

difficult to separate. A de novo construction of the biaryl bond using Suzuki-Miyaura coupling

ensures regio-specificity. We utilize a methoxy-protected phenol to prevent catalyst poisoning

by the acidic phenolic proton.

Reaction Scheme Diagram
The following directed graph illustrates the stepwise synthesis workflow.
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Figure 1: Regioselective synthesis pathway via Suzuki-Miyaura cross-coupling.

Detailed Methodology
Step 1: Protection (Methylation)

Reagents: Dissolve 2-bromo-6-chlorophenol (10 mmol) in acetone (50 mL). Add anhydrous

K₂CO₃ (15 mmol) and Methyl Iodide (12 mmol).

Condition: Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1).

Workup: Filter inorganic salts, concentrate filtrate, and redissolve in Et₂O. Wash with 1M

NaOH (to remove unreacted phenol). Dry over MgSO₄.

Yield: Expect >90% of 1-bromo-2-chloro-3-methoxybenzene.

Step 2: Cross-Coupling (Suzuki)
Setup: In a Schlenk flask, combine the aryl bromide from Step 1 (1.0 eq) and 2,5-

dichlorophenylboronic acid (1.2 eq).

Catalyst: Add Pd(PPh₃)₄ (3-5 mol%).

Solvent/Base: Add degassed Toluene:Ethanol (4:1) and 2M aq. Na₂CO₃ (3 eq).

Reaction: Heat to 90°C under Argon atmosphere for 12-16 hours.

Purification: Silica gel column chromatography (Eluent: Hexane/DCM). Isolate 3,2',5'-

trichloro-2-methoxybiphenyl.

Step 3: Deprotection
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Reaction: Dissolve intermediate in anhydrous DCM at -78°C. Slowly add BBr₃ (1M in DCM,

2.0 eq).

Warming: Allow to warm to room temperature over 4 hours.

Quench: Carefully quench with ice water (exothermic!).

Extraction: Extract with DCM. The organic layer contains the target phenol.[2]

Final Polish: Recrystallize from Hexane/Chloroform to obtain analytical grade crystals.

Analytical Characterization (Self-Validating System)
To certify the synthesized material as a reference standard, the following spectral signatures

must be verified.

Technique Expected Signature Diagnostic Feature

¹H NMR (400 MHz, CDCl₃) δ ~5.5-6.0 ppm (s, 1H)
OH Singlet: Exchangeable with

D₂O.

δ ~7.1-7.5 ppm (m, 6H)

Aromatic Region: Complex

coupling due to 1,2,3-

substitution (Ring A) and 1,2,4-

substitution (Ring B).

GC-MS (EI) m/z 272, 274, 276

Molecular Ion: Distinct isotope

cluster (9:9:3 ratio)

characteristic of 3 chlorine

atoms.

m/z 237 (M - Cl) Loss of one chlorine atom.

IR Spectroscopy 3500-3400 cm⁻¹

O-H Stretch: Sharp band (if

non-H-bonded) or broad (if

intermolecular H-bonding

occurs).

Toxicology & Metabolic Significance
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This molecule acts as a model for OH-PCBs, which are often more toxic than their parent

compounds.

Endocrine Disruption Mechanism
OH-PCBs with chlorine atoms flanking the hydroxyl group (like this 2-chloro-6-phenylphenol

structure) mimic the structure of Thyroxine (T4).

Transthyretin (TTR) Binding: The phenolic ring mimics the outer ring of T4. The flanking

chlorines occupy the hydrophobic pockets of the TTR binding site.

Consequence: Displacement of natural T4, leading to lowered circulating thyroxine levels

and potential neurodevelopmental toxicity.

Metabolic Pathway Diagram
The following diagram hypothesizes the formation of this metabolite from a parent PCB

congener (e.g., PCB 18 or similar isomers).[2]
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Figure 2: Hypothetical metabolic formation via CYP450-mediated oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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